N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide
Description
The compound N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide features a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a sulfone group (5,5-dioxido) at position 3. The oxalamide linker bridges the pyrazole nitrogen (N1) to a 3-methoxypropyl substituent. While direct bioactivity data for this compound is unavailable in the provided evidence, structural analogs suggest its relevance in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O5S/c1-27-8-2-7-19-16(23)17(24)20-15-13-9-28(25,26)10-14(13)21-22(15)12-5-3-11(18)4-6-12/h3-6H,2,7-10H2,1H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUSYGXVBAEGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetcholinesterase enzymes , which play a crucial role in nerve signal transmission.
Mode of Action
For instance, some pyrazoline derivatives have shown potential as selective inhibitors of cholinesterase enzymes.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs, highlighting key differences in substituents and molecular properties:
Key Observations :
- Solubility : The 3-methoxypropyl substituent balances hydrophilicity better than the 2-hydroxypropyl group (), which may form stronger hydrogen bonds but reduce passive diffusion.
- Molecular Weight : The target compound (456.9 g/mol) falls within the acceptable range for drug-likeness, unlike the higher-weight thiazolo-triazole analog (485.9 g/mol) .
Bioactivity and Target Engagement
- Fluorophenyl Derivatives : ’s fluorinated analog may exhibit enhanced binding to hydrophobic enzyme pockets, a trait leveraged in kinase inhibitors.
- Hydroxypropyl Analog : ’s compound, with a polar 2-hydroxypropyl group, could target extracellular receptors requiring hydrogen-bond interactions.
- Thiazolo-triazole Core: ’s compound demonstrates how core heterocycle variation (e.g., thiazolo vs. thieno) can shift target selectivity, possibly toward proteases or GPCRs.
Q & A
Q. What synthetic methodologies are recommended for preparing N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide?
- Methodological Answer : The compound can be synthesized via a multi-step process:
- Step 1 : Condensation of 4-chlorophenylthieno[3,4-c]pyrazole sulfone with oxalyl chloride to form the oxalamide intermediate. Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base .
- Step 2 : Coupling the intermediate with 3-methoxypropylamine under reflux conditions in DMF, catalyzed by K₂CO₃ (1.2 equiv) at 80°C for 12 hours. Monitor reaction progress via TLC or LC-MS .
- Purification : Recrystallize from DMSO/water (2:1) or use column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR in DMSO-d₆ to confirm substituent positions (e.g., δ 3.83 ppm for methoxy groups, δ 7.41–7.82 ppm for aromatic protons) .
- LC-MS : Confirm molecular weight (e.g., [M+H] signals) and purity (>95% by HPLC) .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1646 cm, sulfone S=O at ~1150–1300 cm) .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP4F11) using fluorometric assays with stearoyl-CoA desaturase as a substrate .
- Antiviral Activity : Test HIV-1 entry inhibition via pseudotyped virus assays in HEK293T cells, measuring IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling optimize its binding affinity to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP4F11. Parameterize the sulfone and oxalamide moieties for hydrogen bonding .
- Wavefunction Analysis : Apply Multiwfn to calculate electrostatic potential (ESP) maps, identifying electron-deficient regions (e.g., sulfone groups) for mutagenesis validation .
Q. What crystallographic strategies resolve structural ambiguities in its derivatives?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : Apply SHELXL for small-molecule refinement. Address twinning or disorder using the TWIN/BASF commands in SHELX .
- Hydrogen Bonding : Analyze R_2$$^2(8) motifs (e.g., N–H⋯N interactions) to validate dimerization trends .
Q. How to resolve contradictions in SAR data for sulfone-containing analogs?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across analogs (e.g., 4-chlorophenyl vs. 3-methoxypropyl derivatives) using ANOVA to identify outliers .
- Theoretical Frameworks : Link discrepancies to steric effects (e.g., methoxypropyl chain flexibility) via DFT calculations (B3LYP/6-311+G(d,p)) .
Q. What experimental designs validate its metabolic stability in vivo?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
